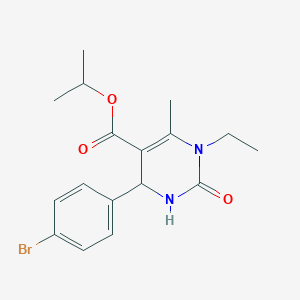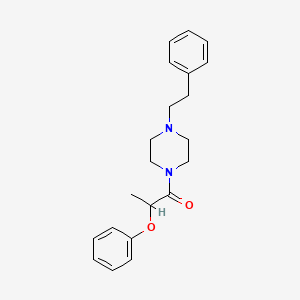![molecular formula C18H20N2O4S B4985930 N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4985930.png)
N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its ability to bind to and modulate the activity of glutamate receptors in the brain. This results in changes in the release of neurotransmitters, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has been found to have a range of biochemical and physiological effects, including changes in synaptic transmission, modulation of neuronal excitability, and alterations in behavior. These effects make it a valuable tool for studying various biological processes and for investigating the mechanisms underlying drug addiction and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its ability to selectively modulate the activity of glutamate receptors, which are involved in a wide range of physiological processes. However, one limitation of using N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is that it can be difficult to synthesize and may be expensive to obtain.
Zukünftige Richtungen
There are many potential future directions for research on N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, including studies on its effects on different types of glutamate receptors, investigations into its potential therapeutic applications for neurological disorders, and the development of new compounds based on its structure. Additionally, further research is needed to fully understand the mechanisms underlying its effects on neuronal activity and behavior.
Synthesemethoden
The synthesis of N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves a multi-step process that begins with the reaction of N-allyl glycine with p-anisidine to form N-allyl-N-(4-methoxyphenyl) glycine. This compound is then reacted with p-toluenesulfonyl chloride to form N-allyl-N-(4-methoxyphenyl)sulfonyl-N-(4-methoxyphenyl) glycine. Finally, this compound is reacted with phenyl isocyanate to form N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has been used in a variety of scientific research applications, including studies on the role of glutamate receptors in the brain and the effects of certain drugs on these receptors. It has also been used to investigate the mechanisms underlying drug addiction and to study the effects of various drugs on the central nervous system.
Eigenschaften
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-19-18(21)14-20(15-7-5-4-6-8-15)25(22,23)17-11-9-16(24-2)10-12-17/h3-12H,1,13-14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYHIFUHQQYDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-prop-2-en-1-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)

![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)

![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)